molecular formula C7H4BrF3O2 B13276776 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol

5-Bromo-3-(trifluoromethyl)benzene-1,2-diol

Cat. No.: B13276776
M. Wt: 257.00 g/mol
InChI Key: XPAWJVPFPOANGE-UHFFFAOYSA-N
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Preparation Methods

Synthesis: The synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol involves incorporating the bromine and trifluoromethyl moieties into the benzene ring. Specific synthetic routes may vary, but one common approach is through Suzuki coupling, where the bromine unit is attached to the benzene ring using a boron-based reagent. Subsequent transformation of the bromine to the trifluoromethyl group allows for further derivatization .

Chemical Reactions Analysis

Reactivity: 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol can participate in various chemical reactions due to its functional groups. Some notable reactions include:

    Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    Oxidation and Reduction: The hydroxyl groups can be oxidized or reduced, leading to different derivatives.

    Functional Group Transformations: The trifluoromethyl group can be modified using various reagents.

Common Reagents and Major Products:

    Bromination: Bromine (Br₂) can be used to introduce the bromine atom, yielding this compound.

    Trifluoromethylation: Reagents like CF₃I or CF₃SO₂Cl can convert the bromine to the trifluoromethyl group.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)benzene-1,2-diol finds applications in:

    Medicinal Chemistry: It may serve as a pharmacophore in drug design due to its unique functional groups.

    Organic Synthesis: As an intermediate, it allows for the construction of more complex molecules.

    Materials Science: Its fluorinated nature makes it useful in materials with specific properties.

Mechanism of Action

The specific mechanism of action for this compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol stands out due to its combination of bromine and trifluoromethyl groups. Similar compounds may include other halogenated or fluorinated benzene derivatives.

Properties

Molecular Formula

C7H4BrF3O2

Molecular Weight

257.00 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)benzene-1,2-diol

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,12-13H

InChI Key

XPAWJVPFPOANGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)O)Br

Origin of Product

United States

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